3-chloro-5-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyridin-2-ol
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Overview
Description
3-chloro-5-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyridin-2-ol is a complex organic compound that features a pyridine ring substituted with a chloro group and a hydroxyl group, as well as a piperidine ring linked to a methoxypyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyridin-2-ol typically involves multiple steps, including the formation of the pyridine and piperidine rings, followed by the introduction of the chloro and methoxypyrimidine groups. Common reagents and conditions used in these reactions include:
Pyridine ring formation: This can be achieved through cyclization reactions involving appropriate precursors.
Piperidine ring formation: Piperidine can be synthesized via hydrogenation of pyridine derivatives.
Introduction of chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Methoxypyrimidine moiety: This can be introduced through nucleophilic substitution reactions involving methoxypyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-5-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyridin-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-chloro-5-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyridin-2-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
Uniqueness
The uniqueness of 3-chloro-5-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyridin-2-ol lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-chloro-5-[4-(5-methoxypyrimidin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4/c1-24-12-8-19-16(20-9-12)25-11-2-4-21(5-3-11)15(23)10-6-13(17)14(22)18-7-10/h6-9,11H,2-5H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDGWRASKUQKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CNC(=O)C(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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